Bisabolol

Description

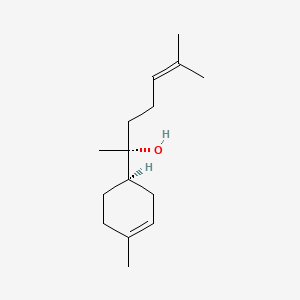

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[C@@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045964 | |

| Record name | Bisabolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23178-88-3, 515-69-5, 25428-43-7 | |

| Record name | (+)-α-Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23178-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bisabolol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023178883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisabolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BISABOLOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105S6I733Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-BISABOLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HQN158VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-alpha-Bisabolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of alpha-bisabolol for research?

An In-depth Review of the Physicochemical Properties, Biological Activity, and Experimental Protocols of Alpha-Bisabolol for Application in Scientific Research and Drug Development.

Alpha-bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, is a prominent constituent of the essential oil from German chamomile (Matricaria recutita) and the Brazilian Candeia tree (Eremanthus erythropappus).[1][2] Renowned for its therapeutic properties, it has been utilized for centuries in traditional medicine.[3] In modern research, alpha-bisabolol is investigated for its potent anti-inflammatory, antioxidant, antimicrobial, and skin-penetration-enhancing effects, making it a molecule of significant interest for the pharmaceutical and cosmetic industries.[4][5] The United States Food and Drug Administration (USFDA) has designated alpha-bisabolol as a safe compound, further encouraging its study and application.

This technical guide provides a comprehensive overview of the physicochemical characteristics of alpha-bisabolol, details its primary biological activities with a focus on underlying molecular mechanisms, and furnishes detailed experimental protocols for its evaluation.

Core Physicochemical Properties

Alpha-bisabolol is a colorless to pale yellow, viscous oily liquid with a faint, sweet, floral aroma. Its lipophilic nature dictates its solubility, being practically insoluble in water and glycerin but soluble in ethanol, oils, and various organic solvents. This high lipophilicity also makes it susceptible to oxidation, potentially forming bisabolol oxides A and B.

Table 1: General and Physical Properties of Alpha-Bisabolol

| Property | Value | References |

| Molecular Formula | C₁₅H₂₆O | |

| Molecular Weight | 222.37 g/mol | |

| Appearance | Clear, colorless to pale yellow viscous liquid | |

| Odor | Faint, sweet, floral | |

| Density / Specific Gravity | 0.920 - 0.935 g/cm³ @ 20-25°C | |

| Boiling Point | 151 - 156 °C @ 12 mmHg; ~314 °C @ 760 mmHg | |

| Melting Point | < 25 °C | |

| Flash Point | ~110 - 135 °C | |

| Vapor Pressure | 0.00004 mmHg @ 25°C (estimated) |

Table 2: Optical and Physicochemical Parameters

| Property | Value | References |

| Refractive Index | 1.493 - 1.499 @ 20°C | |

| Optical Rotation ([α]/D) | -55° to -58° (for natural (-)-α-bisabolol) | |

| logP (o/w) | ~3.8 - 4.59 (estimated) | |

| Stability | Stable in cosmetic formulations from pH 3 - 11 | |

| Storage | Store in a cool, dry, light-protected place (0-25°C) |

Table 3: Solubility Profile

| Solvent | Solubility | References |

| Water | Insoluble / Practically Insoluble | |

| Glycerin | Insoluble | |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Oils (Natural, Mineral) | Soluble | |

| Fatty Alcohols | Soluble | |

| Glycerin Esters | Soluble |

Key Biological Activities and Signaling Pathways

Alpha-bisabolol exerts a range of biological effects by modulating key cellular signaling pathways, primarily those related to inflammation and oxidative stress.

Anti-Inflammatory Activity

The anti-inflammatory properties of alpha-bisabolol are its most well-documented effects. It functions by inhibiting the production of pro-inflammatory mediators. Mechanistically, alpha-bisabolol has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). Alpha-bisabolol treatment significantly reduces the phosphorylation of key MAPK proteins (ERK, JNK, p38) and prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This dual inhibition effectively halts the inflammatory cascade.

Caption: Anti-inflammatory mechanism of alpha-bisabolol via inhibition of MAPK and NF-κB pathways.

Antioxidant Activity

Alpha-bisabolol demonstrates significant antioxidant effects by scavenging free radicals and augmenting endogenous antioxidant systems. It reduces reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). Its ability to neutralize free radicals helps protect cells from oxidative stress, a key factor in many disease pathologies.

Antimicrobial Activity

Alpha-bisabolol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism involves disrupting the bacterial cell membrane's integrity, which not only inhibits growth but can also increase the permeability of the membrane to other antimicrobial agents, leading to a synergistic effect. This action can cause the leakage of essential intracellular components like DNA and proteins.

Skin Penetration Enhancement

A notable property of alpha-bisabolol is its ability to enhance the percutaneous absorption of other molecules. This makes it a valuable component in topical and transdermal formulations, as it can improve the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum, the skin's primary barrier. The exact mechanism is thought to involve a temporary and reversible disruption of the highly ordered lipid structure of the stratum corneum.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of alpha-bisabolol. Researchers should optimize these methods based on their specific experimental setup and objectives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the ability of alpha-bisabolol to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark.

-

Prepare a series of dilutions of alpha-bisabolol in methanol (e.g., ranging from 10 to 500 µg/mL).

-

Prepare a positive control, such as Ascorbic Acid or Trolox, at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add 100 µL of the DPPH solution to 100 µL of each alpha-bisabolol dilution (or control/blank).

-

For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Shake the mixture and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity (RSA) using the formula: % RSA = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the % RSA against the concentration of alpha-bisabolol.

-

Caption: Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Cytokine Inhibition in Macrophages

This protocol measures the ability of alpha-bisabolol to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

-

Seed the cells into a 96-well plate at a density of approximately 2 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of alpha-bisabolol for 1-4 hours. Include a vehicle control (e.g., DMSO ≤ 0.1%).

-

Stimulate the cells by adding LPS to a final concentration of 100-1000 ng/mL to all wells except the "unstimulated control" group.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve from the cytokine standards provided in the ELISA kit.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Determine the percentage of cytokine inhibition relative to the LPS-stimulated control.

-

Antimicrobial Activity: Broth Microdilution for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) of alpha-bisabolol, which is the lowest concentration that prevents visible growth of a target bacterium (e.g., Staphylococcus aureus).

Methodology:

-

Preparation:

-

Prepare a stock solution of alpha-bisabolol in a suitable solvent (e.g., DMSO) and then dilute it in sterile Mueller-Hinton Broth (MHB).

-

Grow the target bacterium to the exponential phase and adjust its concentration to ~5 x 10⁵ CFU/mL in MHB.

-

-

Serial Dilution:

-

In a sterile 96-well microplate, add 100 µL of MHB to wells 2-12.

-

Add 200 µL of the highest concentration of alpha-bisabolol in MHB to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial suspension to wells 1-11.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Determination:

-

The MIC is the lowest concentration of alpha-bisabolol in the series where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

-

Skin Permeation Study: Franz Diffusion Cell Assay

This in vitro protocol evaluates the rate at which alpha-bisabolol permeates through a skin membrane.

Methodology:

-

Apparatus Setup:

-

Use a Franz diffusion cell apparatus. The receptor compartment is filled with a receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32-37°C with constant stirring.

-

-

Membrane Preparation:

-

Use a suitable membrane, such as excised human or porcine skin. Remove any subcutaneous fat and mount the skin between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

-

-

Assay Procedure:

-

Apply a known quantity of the alpha-bisabolol formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the sampling port of the receptor compartment.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

-

-

Quantification and Analysis:

-

Analyze the concentration of alpha-bisabolol in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the cumulative amount of drug permeated per unit area of the membrane over time. Plotting this value against time allows for the determination of the steady-state flux (Jss) and the permeability coefficient (Kp).

-

Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.

References

- 1. scielo.br [scielo.br]

- 2. Franz diffusion cell and its implication in skin permeation studies - UM Research Repository [eprints.um.edu.my]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

Mechanism of action of bisabolol in skin inflammation pathways.

An In-depth Technical Guide on the Core Mechanism of Action of Bisabolol in Skin Inflammation Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bisabolol, a naturally occurring monocyclic sesquiterpene alcohol primarily derived from German chamomile (Matricaria recutita L.), has garnered significant interest for its potent anti-inflammatory properties in skin care and dermatological applications.[1][2][3] Its efficacy in mitigating skin inflammation is attributed to its ability to modulate multiple key signaling pathways and molecular targets involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the molecular mechanisms of action of bisabolol, focusing on its inhibitory effects on the NF-κB and MAPK signaling pathways, its interaction with other relevant pathways, and quantitative data supporting its anti-inflammatory effects. Detailed experimental protocols and visual pathway diagrams are provided to facilitate further research and development.

Core Mechanisms of Action in Inflammatory Pathways

Bisabolol exerts its anti-inflammatory effects by intervening at several critical points in cellular signaling cascades that are upregulated during skin inflammation. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal transcription factor system that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or IgE/Antigen complexes trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.

Bisabolol has been shown to effectively suppress this pathway. Studies demonstrate that bisabolol dose-dependently attenuates the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex sequestered in the cytoplasm. This action effectively blocks the nuclear translocation of the active p65 subunit, leading to a significant reduction in the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.

Caption: Bisabolol inhibits NF-κB activation by preventing IκBα phosphorylation.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades like c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is crucial for translating extracellular stimuli into cellular responses, including inflammation. In mast cells, for instance, IgE-mediated activation triggers the phosphorylation of these kinases, leading to the production of inflammatory cytokines.

Research indicates that bisabolol selectively targets components of the MAPK pathway. Specifically, it has been found to significantly and dose-dependently suppress the phosphorylation (activation) of JNK, while having little to no effect on p38 or ERK1/2 phosphorylation in some models. The inhibition of the JNK pathway is critical, as it is directly involved in the release of cytokines such as IL-4, IL-6, and TNF-α. In other contexts, such as in chondrocytes, bisabolol has been shown to block both p38 and JNK signaling. This selective modulation highlights a targeted mechanism for reducing the inflammatory output of immune cells.

Caption: Bisabolol selectively inhibits the phosphorylation of JNK in the MAPK cascade.

Interaction with Other Pathways and Receptors

-

TRPV1 Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in sensing heat and pain, and its activation contributes to neurogenic inflammation. Bisabolol has been identified as a TRPV1 antagonist, binding to the channel to inhibit its activation by stimuli like capsaicin. This mechanism may contribute to its skin-soothing and anti-irritant effects by reducing sensory nerve activation.

-

COX/LOX Enzyme Inhibition: While direct, potent inhibition is still under investigation, some evidence suggests that bisabolol and its derivatives can inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activity. These enzymes are responsible for producing prostaglandins and leukotrienes, respectively, which are key lipid mediators of inflammation, pain, and swelling.

-

JAK/STAT Pathway: The JAK/STAT pathway is critical for signaling initiated by numerous cytokines, including those involved in atopic dermatitis like IL-4 and IL-13. While direct studies on bisabolol's effect on JAK/STAT in skin are limited, its ability to reduce the production of cytokines that activate this pathway suggests an indirect inhibitory role. By suppressing upstream cytokine production via NF-κB and MAPK inhibition, bisabolol likely reduces the subsequent activation of the JAK/STAT cascade.

Quantitative Efficacy Data

The anti-inflammatory activity of bisabolol has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Bisabolol

| Mediator | Cell Line | Stimulus | Bisabolol Concentration | Max Inhibition (%) / EC50 | Reference |

| TNF-α | RAW 264.7 Macrophages | LPS | 50.0 µg/mL | ~45.3% | |

| IL-6 | HS27 Fibroblasts | LPS | 50.0 µg/mL | ~63.5% | |

| IL-6 | 3T3 Fibroblasts | LPS | 50.0 µg/mL | ~77.7% (β-bisabolol) | |

| IL-8 | HS27 Fibroblasts | LPS | 50.0 µg/mL | ~41.5% (β-bisabolol) | |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 50.0 µg/mL | ~55.5% | |

| PGE₂ | RAW 264.7 Macrophages | LPS | 50.0 µg/mL | ~62.3% | |

| β-hexosaminidase | BMMCs | IgE/Antigen | 20 µM | Significant reduction | |

| Histamine | BMMCs | IgE/Antigen | 20 µM | Significant reduction |

Table 2: In Vivo Anti-Inflammatory Effects of Bisabolol

| Animal Model | Inflammatory Agent | Bisabolol Treatment | Key Finding | Reference |

| BALB/c Mice | TPA-induced ear edema | Topical application | Dose-dependent reduction in ear thickness and weight | |

| BALB/c Mice | DNCB-induced atopic dermatitis | Topical application | Reduced dermatitis score, epidermal thickness, and IL-4 release | |

| BALB/c Mice | Passive Cutaneous Anaphylaxis | Oral administration | Dose-dependent suppression of mast cell-mediated reaction |

Key Experimental Methodologies

The following protocols are representative of the methods used to elucidate the mechanism of action of bisabolol.

In Vivo Model: DNCB-Induced Atopic Dermatitis

This model is used to evaluate the efficacy of anti-inflammatory agents against atopic dermatitis (AD)-like skin lesions.

-

Animals: BALB/c mice are typically used.

-

Sensitization: A solution of 2,4-dinitrochlorobenzene (DNCB) is applied to the shaved dorsal skin and ears of the mice to induce sensitization.

-

Challenge: After an initial sensitization period (e.g., 3-4 days), a lower concentration of DNCB is repeatedly applied to the ears every few days for several weeks to elicit a chronic inflammatory response.

-

Treatment: A solution of bisabolol (e.g., in a vehicle like acetone/olive oil) is topically applied to the ear lesions daily during the challenge phase. A vehicle control group is run in parallel.

-

Endpoint Analysis:

-

Clinical Score: The severity of dermatitis (erythema, edema, scaling) is scored visually.

-

Histology: Ear tissue is collected, sectioned, and stained (e.g., with H&E and Toluidine Blue) to measure epidermal/dermal thickness and quantify mast cell infiltration.

-

Cytokine Measurement: Serum levels of IgE and IL-4 are measured by ELISA.

-

Caption: Workflow for an in vivo atopic dermatitis mouse model.

In Vitro Assay: Western Blot for MAPK/NF-κB Pathway Proteins

This technique is used to measure the levels of specific proteins and their phosphorylation status to assess pathway activation.

-

Cell Culture: Bone Marrow-Derived Mast Cells (BMMCs) or a macrophage cell line (e.g., RAW 264.7) are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-incubated with various concentrations of bisabolol or vehicle control for a set time (e.g., 1-2 hours).

-

Stimulation: Cells are stimulated with an inflammatory agent (e.g., DNP-HSA for IgE-sensitized BMMCs, or LPS for macrophages) for a short period (e.g., 15-30 minutes for phosphorylation events).

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Quantification: Total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with BSA or non-fat milk) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

In Vitro Assay: ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Cell Culture and Treatment: Cells are cultured, pre-treated with bisabolol, and stimulated as described for the Western blot protocol, but for a longer duration (e.g., 6-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Protocol: A sandwich ELISA is performed according to the manufacturer's kit instructions. Briefly:

-

A 96-well plate is coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

-

The plate is blocked to prevent non-specific binding.

-

Samples (supernatants) and standards are added to the wells and incubated.

-

The plate is washed, and a detection antibody (conjugated to an enzyme like HRP) is added.

-

After another wash, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

-

Data Analysis: The concentration of the cytokine in the samples is calculated by comparing their absorbance values to the standard curve.

Conclusion and Future Directions

Bisabolol demonstrates significant anti-inflammatory activity in the skin through a multi-target mechanism. Its primary actions involve the potent inhibition of the NF-κB pathway by preventing IκBα phosphorylation and the selective suppression of the MAPK/JNK cascade, collectively leading to a marked decrease in the expression and release of key pro-inflammatory cytokines. Additional mechanisms, such as TRPV1 antagonism, contribute to its soothing and anti-irritant properties.

For drug development professionals, bisabolol represents a compelling lead compound. Future research should focus on:

-

Clinical Trials: Rigorous, large-scale clinical trials to confirm its efficacy and safety for specific inflammatory dermatoses like atopic dermatitis, rosacea, and psoriasis.

-

Delivery Systems: Development of advanced topical delivery systems (e.g., nanocapsules) to enhance its penetration, bioavailability, and stability in the skin.

-

Synergistic Formulations: Investigating combinations of bisabolol with other active ingredients to achieve synergistic anti-inflammatory effects and target a broader range of inflammatory pathways.

-

JAK/STAT Pathway Investigation: Direct investigation into the effects of bisabolol on the JAK/STAT signaling cascade to fully elucidate its immunomodulatory profile.

References

- 1. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell [mdpi.com]

- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Bisabolol in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of α-bisabolol, a naturally occurring sesquiterpene alcohol, within cellular models. It details the molecular mechanisms, experimental validation, and key signaling pathways modulated by this compound in response to oxidative stress. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute studies evaluating the antioxidant potential of bisabolol and similar compounds.

Introduction to Bisabolol and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases.[1] α-Bisabolol, a major constituent of chamomile essential oil, has demonstrated significant antioxidant and anti-inflammatory activities.[2][3] It has been shown to mitigate oxidative damage by scavenging free radicals, reducing lipid peroxidation, and enhancing the endogenous antioxidant defense systems.[1][2] This guide will delve into the cellular mechanisms underlying these protective effects.

Quantitative Effects of Bisabolol on Oxidative Stress Markers

Numerous studies have quantified the antioxidant effects of bisabolol in various cellular and preclinical models. The following tables summarize the key findings on its ability to reduce ROS and lipid peroxidation, and to enhance the activity of crucial antioxidant enzymes.

Table 1: Effect of α-Bisabolol on Reactive Oxygen Species (ROS) and Lipid Peroxidation

| Parameter | Model | Treatment/Concentration | Outcome | Reference |

| ROS Production | Human Polymorphonuclear Neutrophils (PMNs) stimulated with C. albicans | 7.7 to 31 µg/mL | Significant, concentration-dependent inhibition of luminol-amplified chemiluminescence. | |

| ROS Production | Human PMNs stimulated with fMLP | 3.8 to 31 µg/mL | Significant, concentration-dependent inhibition of luminol-amplified chemiluminescence. | |

| ROS & Nitrite Levels | Neuro-2a cells | Not specified | Safeguarded against the induced upsurge of ROS and nitrite. | |

| Malondialdehyde (MDA) | Rat model of doxorubicin-induced cardiotoxicity | Not specified | Significantly reversed the doxorubicin-induced increase in MDA. | |

| Malondialdehyde (MDA) | Rat model of rotenone-induced Parkinson's disease | Not specified | Attenuated oxidative stress evidenced by inhibition of MDA formation. |

Table 2: Effect of α-Bisabolol on Antioxidant Enzyme Activity

| Enzyme | Model | Treatment/Concentration | Outcome | Reference |

| Superoxide Dismutase (SOD) | Rat model of doxorubicin-induced cardiotoxicity | Not specified | Significantly reversed the doxorubicin-induced decrease in SOD activity. | |

| Superoxide Dismutase (SOD) | Rat model of rotenone-induced Parkinson's disease | Not specified | Significantly increased SOD activity. | |

| Catalase (CAT) | Rat model of rotenone-induced Parkinson's disease | Not specified | Significantly increased catalase activity. | |

| Glutathione (GSH) | Rat model of doxorubicin-induced cardiotoxicity | Not specified | Significantly reversed the doxorubicin-induced reduction in GSH levels. | |

| Glutathione (GSH) | Rat model of rotenone-induced Parkinson's disease | Not specified | Attenuated GSH depletion. |

Key Signaling Pathways Modulated by Bisabolol

Bisabolol exerts its antioxidant effects in part by modulating key signaling pathways involved in the cellular response to oxidative stress. The two primary pathways identified are the Nrf2/Keap1/HO-1 and the NF-κB/MAPK pathways.

Nrf2/Keap1/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and catalase. Studies have shown that bisabolol can invoke the Nrf2-mediated antioxidant defense system.

Caption: Nrf2 signaling pathway activation by α-bisabolol.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response, which is closely linked to oxidative stress. Oxidative stress can activate these pathways, leading to the production of pro-inflammatory cytokines and mediators. α-Bisabolol has been shown to attenuate the activation of NF-κB and MAPK signaling, thereby reducing inflammation and subsequent oxidative damage. Specifically, it can suppress the phosphorylation of JNK and p38, key components of the MAPK cascade.

References

Understanding the antimicrobial spectrum of bisabolol against skin pathogens.

Introduction: Alpha-bisabolol, a naturally occurring monocyclic sesquiterpene alcohol primarily found in chamomile (Matricaria chamomilla), has garnered significant interest for its therapeutic properties, including its anti-inflammatory, soothing, and antimicrobial activities. This technical guide provides an in-depth analysis of the antimicrobial spectrum of bisabolol against key skin pathogens, designed for researchers, scientists, and drug development professionals. The following sections detail its antimicrobial efficacy through quantitative data, outline experimental protocols for its evaluation, and visualize its mechanisms of action and experimental workflows.

Quantitative Antimicrobial Data

The antimicrobial activity of α-bisabolol has been evaluated against a range of bacteria and fungi relevant to skin health and disease. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values reported in various studies.

Table 1: Antibacterial Activity of α-Bisabolol

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | ≥1024 | - | [1] |

| Staphylococcus aureus | (Resistant Strains) | - | - | [1] |

| Staphylococcus epidermidis | - | 37.5 | - | [2] |

| Cutibacterium acnes | ATCC 6919 | 75 | - | [2] |

| Pseudomonas aeruginosa | ATCC 15442 | - | Significant viability reduction at 7.5 µM | [3] |

| Escherichia coli | ATCC 25922 | ≥1024 | - |

Note: Some studies indicate that while α-bisabolol may have high MIC values on its own against certain bacteria, it can act synergistically with antibiotics, enhancing their efficacy by disrupting the bacterial cell membrane and inhibiting efflux pumps. For instance, α-bisabolol was shown to potentiate the action of tetracycline and norfloxacin against S. aureus strains expressing efflux pumps.

Table 2: Antifungal Activity of α-Bisabolol

| Microorganism | Strain | MIC (µg/mL) | IC50 (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | - | High values (e.g., >100,000) | ≥16,384 | |

| Candida tropicalis | - | - | 105,717 | ≥16,384 | |

| Candida krusei | - | - | - | ≥16,384 | |

| Microsporum canis | Clinical Isolates | 0.5 - 2.0 | - | - | |

| Microsporum gypseum | - | - | 35.24 | - | |

| Trichophyton mentagrophytes | Clinical Isolates | 2.0 - 4.0 | 50.31 | - | |

| Trichophyton rubrum | Clinical Isolates | 0 - 1.0 | 45.18 | - | |

| Trichophyton tonsurans | Clinical Isolates | 2.0 - 8.0 | - | - | |

| Epidermophyton floccosum | - | - | 62.95 | - | |

| Aspergillus fumigatus | Af239 | Growth inhibition from 0.281 mM | - | - |

Note: While the direct antifungal activity of α-bisabolol against Candida species can be low, it has been shown to inhibit virulence factors such as the yeast-to-hyphal transition and biofilm formation at lower concentrations (e.g., 0.125 - 1 mg/mL for C. albicans). Furthermore, it exhibits a significant inhibitory effect on ergosterol biosynthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of α-bisabolol.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

α-Bisabolol stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Test microorganism culture (e.g., S. aureus, C. albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Microplate reader (optional, for quantitative measurement)

-

Positive control antibiotic/antifungal (e.g., gentamicin, fluconazole)

-

Negative control (broth and solvent)

Protocol:

-

Preparation of Inoculum:

-

From a fresh agar plate, select several colonies of the test microorganism.

-

Inoculate the colonies into a sterile broth and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for yeast) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of α-Bisabolol:

-

Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

-

Add 200 µL of the highest concentration of the α-bisabolol stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (inoculum without α-bisabolol), and well 12 serves as the sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial inoculum to wells 1-11.

-

Seal the plate and incubate for 18-24 hours for bacteria or 24-48 hours for fungi at the appropriate temperature.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of α-bisabolol in which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added, or the optical density can be measured using a microplate reader to determine the percentage of growth inhibition.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

-

Spot-plate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

The MBC/MFC is the lowest concentration of α-bisabolol that results in no microbial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Visualizations: Workflows and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanisms of action of α-bisabolol.

Experimental Workflow

Caption: Workflow for determining MIC and MBC/MFC of α-bisabolol.

Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition

Caption: Proposed inhibition of ergosterol biosynthesis by α-bisabolol.

Mechanism of Action: Bacterial Cell Disruption

Caption: Mechanisms of α-bisabolol against bacterial cells.

Discussion of Antimicrobial Mechanisms

The antimicrobial activity of α-bisabolol is attributed to several mechanisms, which differ between bacteria and fungi.

-

Against Fungi: A primary mechanism of α-bisabolol against fungi, particularly dermatophytes and Candida species, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By interfering with enzymes in the ergosterol pathway, such as 14-α-demethylase and Δ24-sterol methyltransferase (encoded by the ERG11 and ERG6 genes, respectively), α-bisabolol compromises the integrity and function of the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death. Furthermore, α-bisabolol has been shown to inhibit key virulence factors in C. albicans, including the transition from yeast to hyphal form and the formation of biofilms, which are crucial for its pathogenicity.

-

Against Bacteria: The antibacterial action of α-bisabolol is primarily associated with the disruption of the bacterial cell membrane. As a lipophilic molecule, it can intercalate into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. This disruption can cause the leakage of essential ions and macromolecules, leading to cell death. Additionally, α-bisabolol has been shown to inhibit the function of efflux pumps in bacteria such as Staphylococcus aureus. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, α-bisabolol can restore or enhance the susceptibility of resistant bacteria to conventional antibiotics. There is also emerging evidence that bisabolol may interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation, although more research is needed in this area.

Conclusion

Alpha-bisabolol exhibits a broad spectrum of antimicrobial activity against various skin pathogens, including Gram-positive bacteria, dermatophytes, and yeasts. Its mechanisms of action, which include the disruption of cell membrane integrity and the inhibition of key metabolic pathways like ergosterol biosynthesis, make it a promising candidate for further investigation in the development of novel antimicrobial therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future research should focus on elucidating its precise molecular targets, exploring its synergistic effects with other antimicrobial agents, and evaluating its efficacy in clinical settings.

References

The Architecture of Aroma: A Technical Guide to Bisabolol Biosynthesis in Matricaria chamomilla

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Bisabolol, a sesquiterpene alcohol, is a primary bioactive constituent of German chamomile (Matricaria chamomilla), renowned for its anti-inflammatory, antimicrobial, and soothing properties.[1] These characteristics have made it a valuable ingredient in pharmaceuticals, cosmetics, and nutraceuticals. Understanding the intricate biosynthetic pathways leading to α-bisabolol production in chamomile is paramount for optimizing its yield through genetic engineering, synthetic biology applications, and advanced cultivation strategies. This technical guide provides an in-depth exploration of the core biosynthetic pathways of bisabolol in Matricaria chamomilla, detailing the key enzymes, genetic regulation, and relevant experimental methodologies.

The Core Biosynthetic Pathway of α-Bisabolol

The biosynthesis of α-bisabolol in Matricaria chamomilla is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[1][2] The cytosolic MVA pathway is generally considered the primary source of precursors for sesquiterpenoid biosynthesis.

The core pathway can be dissected into two crucial enzymatic steps, both occurring in the cytosol:[2][3]

-

Formation of Farnesyl Diphosphate (FPP): The enzyme Farnesyl Diphosphate Synthase (MrFPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction proceeds sequentially, first forming geranyl diphosphate (GPP, C10), which is then elongated with another IPP molecule to yield the C15 intermediate, farnesyl diphosphate (FPP). FPP is a critical branch-point intermediate in isoprenoid metabolism, serving as the precursor for various sesquiterpenoids, sterols, and other essential molecules.

-

Cyclization of FPP to α-Bisabolol: The final and committing step in α-bisabolol biosynthesis is the cyclization of the linear FPP molecule, catalyzed by the enzyme α-Bisabolol Synthase (MrBBS). MrBBS is a type of terpene synthase (TPS) that facilitates a complex carbocation-mediated cyclization cascade, ultimately resulting in the formation of the bicyclic alcohol, (-)-α-bisabolol.

The following diagram illustrates this core biosynthetic pathway:

Genetic Regulation of Bisabolol Biosynthesis

The production of α-bisabolol is tightly regulated at the genetic level, primarily through the transcriptional control of the key enzyme-encoding genes, MrFPS and MrBBS.

Key Genes

-

MrFPS : This gene encodes the Farnesyl Diphosphate Synthase. Studies have shown its expression is crucial for the overall production of sesquiterpenoids in chamomile.

-

MrBBS : This gene encodes the α-Bisabolol Synthase, the enzyme directly responsible for the synthesis of α-bisabolol. Its expression levels are often correlated with the accumulation of α-bisabolol in the plant.

Transcriptional Regulation

The expression of MrFPS and MrBBS is influenced by various transcription factors (TFs) that bind to specific cis-acting regulatory elements within their promoter regions. Analysis of these promoter regions has revealed the presence of elements responsive to:

-

Hormones: Elements related to plant hormones such as jasmonates, gibberellins, and abscisic acid are present, suggesting that α-bisabolol production can be modulated by hormonal signaling pathways, which are often involved in plant defense and development.

-

Light: The presence of light-responsive elements indicates that light conditions can influence the transcription of these genes.

-

Stress: Numerous cis-regulatory elements associated with biotic and abiotic stress responses have been identified, implying that the synthesis of α-bisabolol, a known defense compound, is upregulated under challenging environmental conditions.

Identified transcription factor families that likely play a role in regulating MrFPS and MrBBS expression include:

-

WRKY: A large family of transcription factors in plants that are key regulators of various processes, including defense responses.

-

AP2/ERF: A plant-specific transcription factor family involved in developmental processes and responses to biotic and abiotic stresses.

-

MYB: One of the largest families of transcription factors in plants, controlling diverse aspects of plant growth, development, and metabolism.

The following diagram illustrates the regulatory relationship between transcription factors and the bisabolol biosynthesis genes.

Quantitative Data on Bisabolol Biosynthesis

Quantitative understanding of the bisabolol biosynthesis pathway is essential for metabolic engineering and yield optimization. Below are tables summarizing key quantitative data gathered from the literature.

Table 1: Gene Expression and Product Yield

| Gene | Tissue with Highest Expression | Developmental Stage of Highest Expression | Product Yield in Heterologous System | Reference |

| MrFPS | Flowers | Extension period of ray florets | Not reported | |

| MrBBS | Flowers | Extension period of ray florets | 8 mg/L of α-bisabolol in Saccharomyces cerevisiae |

Table 2: Comparative Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) | Reference |

| Sesquiterpene Synthase (TgTPS2) | Thapsia garganica | Farnesyl Diphosphate | 0.55 | 0.29 | 0.53 | |

| α-Humulene Synthase | Zingiber zerumbet | Farnesyl Diphosphate | - | - | - |

Note: The kinetic parameters for TgTPS2 are provided as a representative example for a plant sesquiterpene synthase.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of bisabolol biosynthesis.

Heterologous Expression and Purification of MrFPS and MrBBS

This protocol describes the expression of MrFPS and MrBBS in E. coli for subsequent characterization.

Detailed Steps:

-

Gene Cloning:

-

Extract total RNA from young flower heads of M. chamomilla.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the open reading frames (ORFs) of MrFPS and MrBBS using gene-specific primers.

-

Clone the amplified PCR products into a suitable E. coli expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

-

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive colonies.

-

-

Protein Expression:

-

Isolate the expression plasmid and transform it into an expression strain of E. coli (e.g., BL21(DE3)).

-

Inoculate a starter culture and then a larger volume of Luria-Bertani (LB) medium with the appropriate antibiotic.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in a lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity chromatography column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the His-tagged protein using a buffer containing a high concentration of imidazole.

-

Verify the purity and size of the protein by SDS-PAGE.

-

Enzyme Assays for MrFPS and MrBBS

MrFPS Enzyme Assay:

The activity of MrFPS can be determined by measuring the formation of FPP from IPP and DMAPP.

-

Reaction Mixture:

-

HEPES buffer (25 mM, pH 7.4)

-

MgCl2 (15 mM)

-

Dithiothreitol (DTT) (5 mM)

-

IPP (various concentrations for kinetic studies)

-

DMAPP (various concentrations for kinetic studies)

-

Purified MrFPS protein (40-50 µg)

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA or by heat inactivation.

-

The product, FPP, can be dephosphorylated to farnesol and quantified by GC-MS.

-

MrBBS Enzyme Assay:

The activity of MrBBS is measured by the conversion of FPP to α-bisabolol.

-

Reaction Mixture:

-

HEPES buffer (25 mM, pH 7.4)

-

MgCl2 (15 mM)

-

Dithiothreitol (DTT) (5 mM)

-

Farnesyl diphosphate (FPP) (various concentrations for kinetic studies)

-

Purified MrBBS protein (40-50 µg)

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify α-bisabolol.

-

Quantitative Analysis of α-Bisabolol by GC-MS

This protocol is for the quantification of α-bisabolol in plant tissues or from enzyme assays.

-

Sample Preparation:

-

For plant tissue, perform hydrodistillation or solvent extraction to obtain the essential oil.

-

For enzyme assays, use the organic extract directly.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

-

Quantification:

-

Identify α-bisabolol based on its retention time and mass spectrum compared to an authentic standard.

-

Generate a standard curve using known concentrations of α-bisabolol to quantify its amount in the samples.

-

Conclusion

The biosynthesis of α-bisabolol in Matricaria chamomilla is a well-defined pathway involving the key enzymes MrFPS and MrBBS. The production of this valuable sesquiterpenoid is under complex transcriptional regulation, offering multiple targets for genetic manipulation to enhance its yield. While the core pathway is understood, further research is needed to elucidate the specific kinetic properties of the chamomile enzymes and to fully map the regulatory networks that control their expression. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate and harness the biosynthetic potential of this important medicinal plant.

References

A Technical Guide to the Natural Sourcing and Extraction of Pure Bisabolol for Pharmaceutical and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary natural sources of bisabolol, a sesquiterpene alcohol valued for its anti-inflammatory, anti-irritant, and antimicrobial properties. The document details various methodologies for the extraction and purification of pure bisabolol, with a focus on techniques relevant to research and pharmaceutical development. Quantitative data on extraction yields and purity are systematically presented, and detailed experimental protocols for key methodologies are provided. Furthermore, this guide includes visualizations of a key biosynthetic pathway and a general experimental workflow to aid in conceptual understanding.

Introduction to Bisabolol

Bisabolol, more formally known as α-(-)-bisabolol or levomenol, is a naturally occurring monocyclic sesquiterpene alcohol.[1] It is a colorless to light yellow, viscous oil with a faint, sweet floral aroma.[2] For centuries, bisabolol has been utilized in traditional medicine and cosmetic formulations for its potent skin-healing properties.[1] Its biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, have made it a compound of significant interest in modern drug development and dermatological research.[3] The naturally occurring (-)-α-bisabolol isomer is recognized as being more biologically active than its synthetic counterparts.

Principal Natural Sources of Bisabolol

While bisabolol can be found in several plant species, two sources are predominantly utilized for commercial and research purposes due to their high concentrations of the compound.

-

German Chamomile (Matricaria recutita or Matricaria chamomilla) : The essential oil of German chamomile flowers is a traditional and well-known source of bisabolol. The concentration of α-bisabolol in the essential oil can be significant, making it a valuable source for extraction.[2]

-

Candeia Tree (Eremanthus erythropappus or Vanillosmopsis erythropappa) : Native to Brazil, the bark and wood of the Candeia tree are a major commercial source of bisabolol. The essential oil derived from this tree typically contains a high percentage of α-bisabolol, often making it a more economically viable source for large-scale production.

Other notable, though less common, natural sources include Myoporum crassifolium, certain species of Salvia, and some cultivars of medicinal cannabis.

Extraction and Purification Methodologies

The extraction of pure bisabolol from its natural sources involves a multi-step process, beginning with the isolation of the essential oil followed by purification to isolate the desired compound.

Extraction of Essential Oil

A conventional and widely used method for extracting essential oils from both German Chamomile and Candeia wood is steam distillation. This process involves passing steam through the plant material, which vaporizes the volatile compounds, including bisabolol. The resulting vapor is then condensed and collected. The essential oil, being immiscible with water, is then separated from the aqueous phase (hydrosol).

Supercritical CO₂ (sc-CO₂) extraction is a green technology that offers several advantages over traditional solvent extraction, including high selectivity and the absence of organic solvent residues. This method utilizes carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent to extract bisabolol. The yield and purity of the extracted bisabolol can be manipulated by adjusting the pressure and temperature. The addition of a co-solvent, such as ethanol, can further enhance the extraction efficiency.

SFME is a modern and rapid technique for essential oil extraction. This method uses microwave energy to heat the water present within the plant material, causing the cells to rupture and release the essential oil. The oil is then evaporated and condensed. SFME has been shown to be a more efficient method in terms of extraction time and energy consumption compared to conventional steam distillation.

Purification of Bisabolol

Once the essential oil is obtained, further purification is necessary to isolate pure bisabolol.

This technique is employed to separate bisabolol from other components of the essential oil based on differences in their boiling points. The process is typically carried out under reduced pressure to lower the boiling points of the compounds and prevent thermal degradation.

Crystallization is a common method for purifying bisabolol from the essential oil of the Candeia tree. The essential oil is cooled, allowing the bisabolol to crystallize. The crystals are then separated by filtration and washed to remove impurities.

For high-purity applications, such as in research and pharmaceutical development, column chromatography is a valuable purification technique. The essential oil is passed through a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (mobile phase) is used to elute the different components at different rates, allowing for the separation of bisabolol.

Biotechnological Production of Bisabolol

An alternative to extraction from natural sources is the biotechnological production of bisabolol through microbial fermentation. This approach offers a sustainable and potentially more consistent supply of the compound. Genetically engineered strains of Escherichia coli have been developed to produce (-)-α-bisabolol from renewable feedstocks like glucose. This is achieved by introducing the mevalonate (MVA) pathway and a specific (-)-α-bisabolol synthase gene into the microorganism.

Biosynthetic Pathway in Engineered E. coli

The production of (-)-α-bisabolol in engineered E. coli begins with the central metabolite acetyl-CoA, which enters the heterologous MVA pathway. Through a series of enzymatic reactions, acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon precursors are then condensed to form farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpenes. Finally, a specific (-)-α-bisabolol synthase (BBS) catalyzes the cyclization of FPP to yield (-)-α-bisabolol.

References

Methodological & Application

Application Note: Quantification of Alpha-Bisabolol in Plasma using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolol, a sesquiterpene alcohol naturally present in chamomile, is recognized for its anti-inflammatory, anti-irritant, and anti-microbial properties.[1][2][3] As interest in its therapeutic potential grows, a robust and validated analytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate and precise quantification of alpha-bisabolol in plasma samples. The described protocol is suitable for preclinical and clinical research in drug development.

Principle

This method involves the extraction of alpha-bisabolol from plasma samples via protein precipitation followed by liquid-liquid extraction. The analyte is then separated from endogenous plasma components using reversed-phase HPLC and quantified by UV detection.

Experimental Protocols

Materials and Reagents

-

Alpha-bisabolol reference standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Phosphoric acid (ACS grade)

-

Blank plasma (from the same species as the study samples)

Instrumentation

-

HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and ultrapure water (80:20, v/v) can be used.[1][2] Alternatively, a gradient elution with (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile can be employed.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of alpha-bisabolol reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Protein Precipitation: To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 400 µL of cold acetonitrile.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

-

Liquid-Liquid Extraction: Add 1 mL of n-hexane:ethyl acetate (9:1, v/v) to the supernatant.

-

Vortexing: Vortex for 2 minutes to facilitate the extraction of alpha-bisabolol into the organic layer.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

-

Injection: Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) | Reversed-phase C18 |

| Mobile Phase | Isocratic: Acetonitrile:Water (80:20, v/v) | Gradient: (A) Acetonitrile:Water:Phosphoric Acid (19:80:1) and (B) Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30°C | Ambient |

| Injection Volume | 20 µL | 20 µL |

| UV Detection | 200 nm or 210 nm | 200 nm |

Data Presentation

The following table summarizes the typical validation parameters for an HPLC-UV method for alpha-bisabolol quantification.

| Parameter | Result | Reference |

| Linearity Range | 29.625 - 465 µg/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Limit of Detection (LOD) | 0.0005 mg/mL (0.5 µg/mL) | |

| Limit of Quantification (LOQ) | 0.0016 mg/mL (1.6 µg/mL) | |

| Accuracy (% Recovery) | 98.6% - 101.7% | |

| Precision (% RSD) | < 3.03% | |

| Retention Time | ~15.7 min |

Mandatory Visualizations

Caption: Experimental workflow for alpha-bisabolol quantification in plasma.

Caption: Logical relationship of the HPLC-UV system components.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of alpha-bisabolol in plasma samples. The protocol, including a straightforward sample preparation procedure and validated chromatographic conditions, is well-suited for supporting pharmacokinetic and other drug development studies. The method demonstrates good linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

References

- 1. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion. | Semantic Scholar [semanticscholar.org]

Gas chromatography-mass spectrometry protocol for bisabolol analysis in essential oils.

Application Notes and Protocols for the GC-MS Analysis of Bisabolol in Essential Oils

Abstract: